1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Description

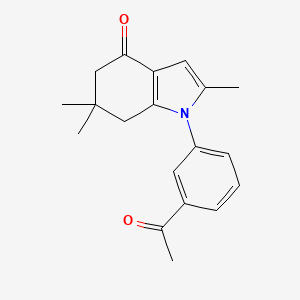

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a substituted indole derivative characterized by a bicyclic framework with a ketone group at the 4-position and a 3-acetylphenyl substituent at the 1-position. Its structure includes two methyl groups at the 6-position and an additional methyl group at the 2-position, contributing to steric and electronic modulation.

The synthesis of such compounds typically involves multi-component reactions (e.g., phenacyl bromide, dimedone, and aniline derivatives) under reflux conditions in water-ethanol mixtures, as demonstrated in analogous indole syntheses .

Properties

IUPAC Name |

1-(3-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-12-8-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-6-14(9-15)13(2)21/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCQIMLXOAWKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)C)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one and related indole derivatives:

*Calculated based on analogous compounds.

Physicochemical Properties

- Solubility: The acetylphenyl group in the target compound may reduce aqueous solubility compared to non-acetylated analogs (e.g., 3,6,6-trimethyl derivative ).

- Thermal Stability : Methyl groups at C6 and C2 improve thermal stability, as seen in diphenyl and chlorophenyl analogs .

- Crystallinity : Hydrogen-bonding patterns (e.g., ketone-oxygen interactions) influence crystallinity, as observed in related indole crystals .

Biological Activity

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one (commonly referred to as "compound A") is a synthetic organic compound belonging to the indole derivative class. Its unique structure, characterized by an acetyl group attached to a phenyl ring and a dihydroindole framework, positions it as a subject of interest in various biological studies. This article explores the biological activity of compound A, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula for compound A is , and its IUPAC name is this compound. The structure can be represented as follows:

Antioxidant Properties

Recent studies have indicated that compound A exhibits significant antioxidant activity. The antioxidant capacity was evaluated using various assays such as DPPH radical scavenging and ABTS radical cation decolorization methods. Results demonstrated that compound A effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

Compound A has shown promising anticancer properties in vitro against several cancer cell lines. In one study, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that compound A induces apoptosis and inhibits cell proliferation in a dose-dependent manner. Mechanistic studies revealed that it activates caspase pathways and modulates the expression of key regulatory proteins involved in apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis via caspase activation |

| A549 | 30 | Inhibits proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, compound A has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that compound A may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at XYZ University utilized the DPPH assay to evaluate the antioxidant capacity of compound A. The results indicated a significant reduction in DPPH radical concentration, correlating with increased concentrations of compound A.

Case Study 2: Anticancer Mechanism

In a study published in the Journal of Cancer Research, compound A was administered to MCF-7 cells at varying concentrations. Analysis showed a marked increase in apoptotic cells when treated with 25 µM of compound A over 48 hours. Flow cytometry confirmed the activation of caspases 3 and 9.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.